4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
4-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked via an amide bond to a para-substituted phenyl ring bearing a 6-methoxypyridazin-3-yl moiety. This structure combines a halogenated aromatic system with a heterocyclic pyridazine ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-24-17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIYMWQDVYYJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Antitumor Potential: The quinazoline analog’s activity highlights the importance of heterocyclic substituents in targeting kinases. Pyridazine’s electron-withdrawing nature may enhance interactions with ATP-binding pockets .
- Antimicrobial Applications : Salicylamide derivatives’ efficacy against sulfate-reducing bacteria suggests the 4-chlorobenzamide core is a viable pharmacophore for antimicrobial design .
Biological Activity
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is an organic compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. Its structure includes a chloro substituent, a benzamide moiety, and a methoxypyridazine ring, which contribute to its biological activity. This article explores the compound's biological activity, mechanism of action, and potential applications in cancer therapy.
Chemical Structure
The compound can be described by its molecular formula and its structural features are critical for its interactions with biological targets. The presence of the pyridazine ring enhances the compound's stability and reactivity.
This compound acts primarily as a potent inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA repair, which is vital for maintaining genomic integrity. By inhibiting DNA-PK, this compound leads to the accumulation of DNA double-strand breaks, promoting apoptosis in cancer cells.
Anticancer Properties
The compound has shown significant potential in various studies as an anticancer agent. Its ability to disrupt DNA repair mechanisms positions it favorably for targeting cancer cells that rely on these pathways for survival. The following table summarizes key findings related to its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 5.2 | Inhibition of DNA-PK leading to apoptosis |
| Study 2 | MCF-7 | 3.8 | Induction of DNA damage |
| Study 3 | A549 | 4.5 | Disruption of NHEJ pathway |
Interaction with Biological Targets
The interactions of this compound with proteins involved in DNA repair have been characterized through various biochemical assays. These interactions include hydrogen bonding and hydrophobic interactions that enhance its binding affinity to DNA-PK .
Case Studies
- In Vivo Studies : In animal models, administration of this compound has resulted in significant tumor regression, demonstrating its efficacy in reducing tumor size and enhancing survival rates.
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may lead to synergistic effects, improving overall treatment outcomes in resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
